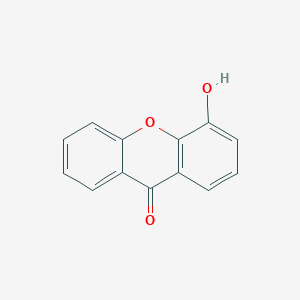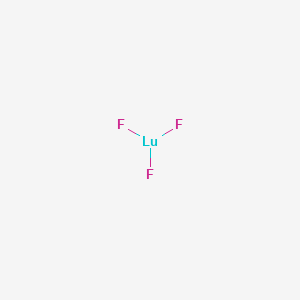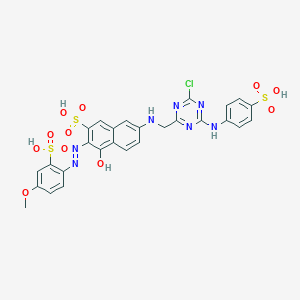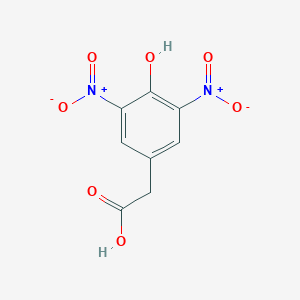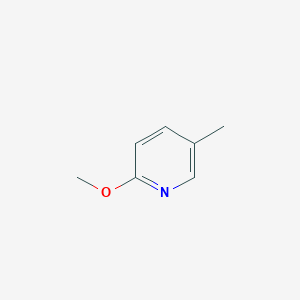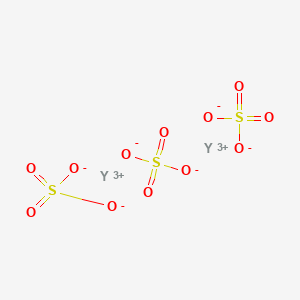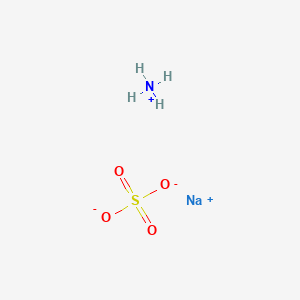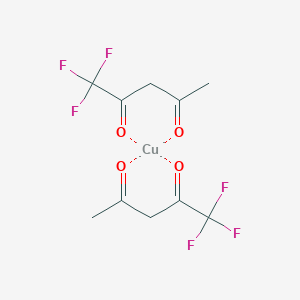
Copper;1,1,1-trifluoropentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;1,1,1-trifluoropentane-2,4-dione is a compound that involves the metal copper and the organic compound 1,1,1-trifluoropentane-2,4-dione . The latter, also known as trifluoro-acetylacetone (TFAA), has a molecular structure that has been investigated by Density Functional Theory (DFT) calculations .
Molecular Structure Analysis
The molecular structure of 1,1,1-trifluoropentane-2,4-dione has been investigated by Density Functional Theory (DFT) calculations . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reactions of 1,1,1-trifluoropentane-2,4-dione with nickel (II), cobalt (II), copper (II), and iron (III) to form mono complexes have been studied . The equilibrium constants for these reactions have also been measured .Physical And Chemical Properties Analysis
1,1,1-Trifluoro-2,4-pentanedione is a liquid with a refractive index of 1.388 (lit.) and a boiling point of 105-107 °C (lit.) . It has a density of 1.27 g/mL at 25 °C (lit.) .Scientific Research Applications
Organic Photovoltaics
This compound is commonly used in organic photovoltaic (OPV) devices, specifically in organic thin-film solar cells . As a complexing agent, Copper;1,1,1-trifluoropentane-2,4-dione (Cu(DFA)F) can provide conductive pathways and charge injection .
Preparation of Quinoxaline Derivatives
Copper;1,1,1-trifluoropentane-2,4-dione has been used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives . These derivatives have potential applications in various fields, including medicinal chemistry and materials science.
Thermochemistry Research
The molecular structure of Copper;1,1,1-trifluoropentane-2,4-dione has been investigated using Density Functional Theory (DFT) calculations . This research can provide valuable insights into the thermochemical properties of the compound, which can be useful in various scientific and industrial applications.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
copper;1,1,1-trifluoropentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H2,1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDFZRSUIYWZLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10CuF6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper;1,1,1-trifluoropentane-2,4-dione | |
CAS RN |
14324-82-4 |
Source


|
| Record name | Copper 1,1-trifluoroacetylacetonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


